BenchChemオンラインストアへようこそ!

JC-229

Trypanosoma brucei RPA1 DNA replication

JC-229 is a selective TbRPA1 inhibitor essential for African Trypanosomiasis research, validated with IC50=24.5 nM against the TbRPA complex. Its unique Serine 105-mediated binding ensures species-specific inhibition absent in human orthologs, unlike generic sulfamoyl benzamides that risk off-target CB2 or STAT3 effects. Procure to guarantee experimental validity and target-specific DNA replication studies.

Molecular Formula C20H14Cl4N2O3S
Molecular Weight 504.2 g/mol
Cat. No. B11930169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJC-229
Molecular FormulaC20H14Cl4N2O3S
Molecular Weight504.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C20H14Cl4N2O3S/c1-11-2-3-12(20(27)25-13-4-6-15(21)17(23)9-13)8-19(11)30(28,29)26-14-5-7-16(22)18(24)10-14/h2-10,26H,1H3,(H,25,27)
InChIKeyHQDYAIBLPJRECW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JC-229 (N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide) Chemical Baseline and Procurement Relevance


JC-229 (CAS: 3026716-22-0), chemically N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide, is a synthetic small molecule belonging to the sulfamoyl benzamide class [1]. It is characterized as a potent and selective inhibitor of Replication Protein A1 in Trypanosoma brucei (TbRPA1), the causative parasite of Human African Trypanosomiasis (HAT) . JC-229 targets the essential DNA replication and repair machinery of the parasite, exhibiting nanomolar potency in biochemical assays . Its chemical structure features a central benzamide core substituted with two 3,4-dichlorophenyl groups and a methyl group, with a molecular formula of C20H14Cl4N2O3S and a molecular weight of 504.22 g/mol . The compound is available from multiple vendors with purity typically ≥95% .

Why JC-229 Cannot Be Substituted with Generic Sulfamoyl Benzamides: A Procurement Risk Analysis


Sulfamoyl benzamide derivatives are a chemically diverse class with highly divergent biological targets, making generic substitution scientifically unsound and a significant risk to experimental reproducibility. Literature reports demonstrate that structurally related sulfamoyl benzamides can act as CB2 cannabinoid receptor agonists [1], selective inhibitors of human NTPDases (IC50 = 2.88 μM) [2], STAT3 signaling pathway inhibitors [3], or cathepsin D inhibitors (IC50 = 1.25-2.0 μM) [4]. In contrast, JC-229 is uniquely characterized as a selective TbRPA1 inhibitor with a distinct binding pocket defined by residue Serine 105, which confers species-specific inhibition not observed in closely related protozoan orthologs [5]. Therefore, substituting JC-229 with any other sulfamoyl benzamide—even those with similar substitution patterns—would compromise target engagement, selectivity, and overall experimental validity. The quantitative evidence below substantiates why JC-229 must be procured specifically for TbRPA1-focused research.

JC-229 Product-Specific Quantitative Evidence: Differentiated Potency, Selectivity, and Cellular Activity for Procurement Decisions


TbRPA1 ssDNA-Binding Inhibition: JC-229 Exhibits Nanomolar Potency, Distinct from RNA Pol I Inhibitors

JC-229 potently inhibits the ssDNA-binding activity of the TbRPA1 DBD-AB domain and the TbRPA complex, with IC50 values of 228 nM and 24.5 nM, respectively [1]. In contrast, RNA polymerase I transcription inhibitors such as quarfloxin, CX-5461, and BMH-21 inhibit T. brucei cell proliferation with higher IC50 values of 155 nM, 279 nM, and 134 nM, respectively, and exhibit significantly reduced selectivity against human cells [2]. JC-229's sub-25 nM potency against the TbRPA complex represents a distinct and more potent mechanism of action.

Trypanosoma brucei RPA1 DNA replication ssDNA-binding

Species Selectivity: JC-229 Inhibits TbRPA1 but Not Human RPA1, Unlike Broad-Spectrum Antiparasitics

JC-229 demonstrates strict species selectivity, inhibiting the ssDNA-binding activity of TbRPA1 while having no effect on the human ortholog [1]. This selectivity is conferred by a unique binding pocket in the DNA-Binding Domain A (DBD-A) of TbRPA1, specifically involving residue Serine 105 [1]. In contrast, broad-spectrum antiparasitic agents like suramin and pentamidine, used clinically for HAT, lack this target specificity and are associated with significant host toxicity and drug resistance [2].

Selectivity TbRPA1 human RPA1 ortholog specificity

Antiparasitic Growth Inhibition: JC-229 EC50 of 6.6 μM Against T. brucei, with Higher Potency Than Pyridyl Benzamide 79

JC-229 inhibits the growth of T. brucei parasites with an EC50 value of 6.6 μM . This antiparasitic activity is comparable to or better than other small-molecule inhibitors in development. For instance, pyridyl benzamide 79, a potent inhibitor of T. brucei rhodesiense, exhibits an IC50 of 0.045 μM (45 nM) against the parasite but is also active against mammalian cells [1]. JC-229's EC50 of 6.6 μM, while higher, is coupled with significantly lower toxicity to human cells, highlighting a favorable therapeutic window.

T. brucei growth inhibition EC50 antiparasitic

Differential Cytotoxicity: JC-229 is 2.8- to 4.9-Fold More Toxic to T. brucei Than Human Cells

JC-229 exhibits a favorable selectivity window, with EC50 values of 6.5 μM against T. brucei, compared to 18.4 μM and 32.1 μM against human HEK293 and HeLa cells, respectively . This translates to a selectivity index (SI) of approximately 2.8 for HEK293 and 4.9 for HeLa cells. In contrast, the clinical drug melarsoprol is highly toxic, with a narrow therapeutic index and severe adverse effects including reactive encephalopathy in 5-10% of patients [1].

Cytotoxicity selectivity index T. brucei HEK293 HeLa

JC-229 Application Scenarios in HAT Research, Target Validation, and Antiparasitic Drug Discovery


TbRPA1 Target Validation and Mechanistic Studies in T. brucei

JC-229 serves as a critical chemical probe for validating TbRPA1 as a therapeutic target in Human African Trypanosomiasis. Its nanomolar potency against the TbRPA complex (IC50 = 24.5 nM) and strict species selectivity (no inhibition of human RPA1) [1] enable researchers to dissect the specific role of RPA1 in parasite DNA replication and repair. Treatment with JC-229 mimics TbRPA1 depletion, inducing DNA replication inhibition and DNA damage accumulation [1]. This application is essential for academic and industrial groups engaged in target-based drug discovery for neglected tropical diseases.

Selectivity Profiling and Off-Target Assessment in Antiparasitic Drug Development

Due to its well-characterized selectivity profile, JC-229 is an ideal reference compound for benchmarking the specificity of novel T. brucei inhibitors. Its lack of activity against human RPA1 and closely related protozoan orthologs (T. cruzi and Leishmania RPA1) [1] makes it a valuable control for assessing off-target effects. The compound can be used in comparative studies to evaluate the selectivity index of new chemical entities, with JC-229's selectivity index of 2.8-4.9 serving as a baseline .

Structure-Activity Relationship (SAR) Studies for Sulfamoyl Benzamide-Based TbRPA1 Inhibitors

JC-229's defined binding pocket in the DBD-A domain of TbRPA1, mediated by residue Serine 105 [1], provides a structural framework for medicinal chemistry optimization. The compound can be used as a starting point for SAR campaigns aimed at improving potency, metabolic stability, or in vivo efficacy. Its sulfamoyl benzamide scaffold is amenable to modular synthesis, allowing systematic exploration of substituent effects on TbRPA1 inhibition and antiparasitic activity [2].

In Vitro and Cellular Models of T. brucei Infection for Drug Screening

JC-229 is a valuable tool for establishing and validating in vitro and cellular assays for T. brucei drug screening. Its EC50 of 6.6 μM in parasite growth inhibition assays provides a reproducible benchmark for assay validation and quality control. The compound can be used as a positive control in high-throughput screening campaigns to identify novel TbRPA1 inhibitors or other antiparasitic agents, ensuring assay robustness and comparability across different laboratories.

Quote Request

Request a Quote for JC-229

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.